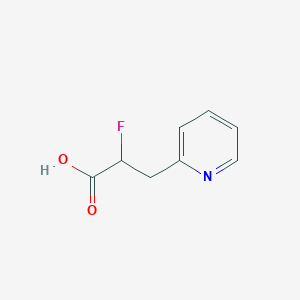

2-Fluoro-3-(pyridin-2-yl)propanoic acid

Description

Properties

IUPAC Name |

2-fluoro-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKENBOPFSSNVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that fluoropyridines, a group to which this compound belongs, have interesting and unusual physical, chemical, and biological properties. They are often used in the synthesis of biologically active compounds, including those used for local radiotherapy of cancer.

Mode of Action

Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues. This could influence how 2-Fluoro-3-(pyridin-2-yl)propanoic acid interacts with its targets.

Comparison with Similar Compounds

Positional Isomers

2-Fluoro-3-(pyridin-3-yl)propanoic Acid

- Molecular Formula: C₈H₈FNO₂

- Molecular Weight : 169.153 g/mol

- CAS Number : 1508908-14-2

- Key Differences: The pyridine nitrogen at the 3-position (vs. 2-position in the target compound) alters electronic distribution.

2-Fluoro-2-(pyridin-3-yl)propanoic Acid

- Molecular Formula: Not explicitly stated, but structurally distinct due to fluorine placement at position 2 of the propanoic acid chain.

- Key Differences : Fluorine at position 2 (adjacent to the carboxylic acid group) increases acidity (pKa ~2-3) compared to fluorine at position 3, as seen in NSAIDs like ketoprofen (pKa ~4.5) .

Functional Group Variants

A. Hydroxy-Substituted Analogs

2-Hydroxy-3-(pyridin-2-yl)propanoic Acid

- Molecular Formula: C₈H₉NO₃

- Molecular Weight : 167.16 g/mol

- Key Differences: The hydroxyl group enhances hydrophilicity (higher water solubility) compared to the fluoro analog.

B. Amino-Substituted Analogs

3-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride

- Molecular Formula : C₈H₁₁Cl₂N₂O₂

- Molecular Weight : 202.64 g/mol

- Key Differences: The amino group introduces basicity (pKa ~9-10), contrasting with the acidic carboxylic acid group. This zwitterionic nature may improve solubility in polar solvents .

C. Fluoro-Substituted Pyridine Carboxylic Acids

5-Chloro-6-fluoropyridine-3-carboxylic Acid

- Molecular Formula: C₆H₃ClFNO₂

- Molecular Weight : 197.58 g/mol

Structural Analogs with Modified Backbones

3-(Furo[3,2-c]pyridin-2-yl)propanoic Acid

- Molecular Formula: C₁₀H₉NO₃

- Molecular Weight : 191.18 g/mol

- Key Differences : The fused furan-pyridine ring system increases aromaticity and rigidity, likely reducing conformational flexibility compared to the target compound .

Preparation Methods

Chemical Synthesis via Ullmann-Type Coupling Reaction

A prominent chemical synthesis method for fluorinated pyridine propanoic acid derivatives involves an Ullmann reaction catalyzed by cuprous salts. This method is exemplified in the preparation of 2-[4-(fluoro-2-pyridyloxy)phenoxy]propionic esters, which are structurally related to 2-Fluoro-3-(pyridin-2-yl)propanoic acid.

- Reactants: 3-fluoro-5-chloro-2-bromopyridine (or 3-fluoro-5-chloro-2-iodopyridine) and 2-(p-hydroxyphenoxy) propionic esters.

- Catalyst: Cuprous salts such as cuprous iodide, red copper oxide, or cuprous bromide.

- Solvents: Toluene, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).

- Temperature: Controlled between 60–130 °C.

- Additives: Diamine compounds like quadrol can enhance the reaction.

- Atmosphere: Nitrogen protection to avoid oxidation.

$$

\text{3-fluoro-5-chloro-2-bromopyridine} + \text{2-(p-hydroxyphenoxy)propionic ester} \xrightarrow[\text{quadrol}]{\text{Cu(I) catalyst, solvent, heat}} \text{2-[4-(fluoro-2-pyridyloxy)phenoxy]propionic ester}

$$

Experimental Data from Representative Embodiments:

| Parameter | Embodiment 1 (Methyl Propionate) | Embodiment 2 (Butyl Propionate) |

|---|---|---|

| Cuprous Catalyst | Cuprous iodide (5 mmol) | Red copper oxide (5 mmol) |

| Fluoropyridine Substrate | 3-fluoro-5-chloro-2-bromopyridine (0.1 mol) | 3-fluoro-5-chloro-2-iodopyridine (0.1 mol) |

| Propionic Ester | 2-(p-hydroxyphenoxy) methyl propionate (0.1 mol) | 2-(p-hydroxyphenoxy) butyl propionate (0.1 mol) |

| Solvent | Toluene (150 mL) | Tetrahydrofuran (150 mL) |

| Temperature | 111 °C | 66 °C |

| Reaction Time | 12 hours | 12 hours |

| Yield | 93% (30.3 g) | 95% (34.9 g) |

| Product Physical State | Faint yellow solid | Weak yellow liquid |

This Ullmann coupling approach efficiently forms the fluoropyridine ether linkage under relatively mild conditions with high yields. The reaction benefits from the use of copper(I) salts and diamine additives to promote the coupling of aryl halides with phenolic esters.

Biocatalytic Synthesis Using Engineered Microbial Systems

An alternative and environmentally friendly approach involves the biocatalytic synthesis of fluorinated hydroxypropionic acids, which are close analogues to this compound.

- Substrate: 2-Fluoromalonic acid (2-FMA), which can be enzymatically produced or chemically synthesized.

- Enzymes: MatBrp (malonyl-CoA synthetase) and MCR (malonyl-CoA reductase) catalyze the conversion of 2-FMA to 2-fluoro-3-hydroxypropionic acid.

- Advantages: Mild reaction conditions, use of green substrates and solvents, no toxic waste, and potential for scalable biosynthesis.

- Applications: The method is adaptable for synthesizing analogues such as 2-fluoro-3-hydroxybutyric acid, which may have improved polymer properties.

Biosynthesis Pathway Summary:

$$

\text{2-Fluoromalonic acid} \xrightarrow[\text{MatBrp}]{\text{enzymatic}} \text{fluoromalonyl-CoA} \xrightarrow[\text{MCR}]{\text{enzymatic}} \text{2-Fluoro-3-hydroxypropionic acid}

$$

This biocatalytic process was shown to produce 50 mg/L of 2-fluoro-3-hydroxypropionic acid in whole-cell transformations, demonstrating feasibility for sustainable production.

Fluorination and Pyridine Functionalization Strategies

While direct preparation methods for this compound are limited in literature, related synthetic steps involving fluorination of pyridine rings and installation of propanoic acid side chains have been reported.

- Fluorination: Introduction of fluorine atoms on pyridine rings can be achieved via halogen exchange or nucleophilic aromatic substitution using fluorinating agents.

- Side Chain Introduction: Propanoic acid groups are typically introduced through alkylation or acylation reactions, often starting from halogenated precursors or aldehydes.

- Example: The synthesis of 1-(5-bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanol involves selective fluorination and bromination of pyridine followed by functional group transformations under inert atmosphere and controlled temperature.

Summary Table of Preparation Methods

| Method Type | Key Reactants/Substrates | Catalysts/Enzymes | Conditions | Yield/Outcome | Notes |

|---|---|---|---|---|---|

| Ullmann Coupling | 3-fluoro-5-chloro-2-bromopyridine + 2-(p-hydroxyphenoxy)propionic ester | Cuprous iodide, quadrol | 60–130 °C, organic solvent, N2 atmosphere | 93–95% yield (esters) | Efficient, high-yield chemical synthesis |

| Biocatalytic Synthesis | 2-Fluoromalonic acid | MatBrp, MCR enzymes | Mild, aqueous, whole-cell | 50 mg/L 2-fluoro-3-hydroxypropionic acid | Green, sustainable, mild conditions |

| Fluorination + Functionalization | Pyridine derivatives, fluorinating agents | Various fluorinating reagents | Controlled temp, inert atmosphere | Intermediate fluoropyridine derivatives | Useful for precursor synthesis |

Q & A

Q. What are the common synthetic routes for 2-Fluoro-3-(pyridin-2-yl)propanoic acid?

- Methodological Answer : The synthesis typically involves coupling a fluorinated pyridine derivative with a propanoic acid backbone. For example, nucleophilic substitution or palladium-catalyzed cross-coupling reactions can introduce the pyridin-2-yl group to the fluorinated carbon chain. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical. A related compound, (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid, was synthesized using fluoropyridine intermediates under controlled anhydrous conditions . Similarly, 2-methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid synthesis highlights the importance of protecting-group strategies to prevent side reactions .

Q. Which spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify fluorine positioning and pyridine ring proton environments. For example, NMR resolves fluorination patterns in structurally similar compounds like 3-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and enantiomeric excess, as demonstrated in the purification of (2R)-2-amino-3-(3-chloropyridin-4-yl)propanoic acid .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. What are the key applications in biochemical research?

- Methodological Answer : The compound’s fluorinated pyridine moiety enables applications in:

- Enzyme-Substrate Studies : Fluorine’s electronegativity alters binding kinetics, useful in probing active sites (e.g., fluorinated amino acids in enzyme inhibition assays) .

- Protein-Ligand Interaction Mapping : Competitive binding assays with fluorescently labeled analogs can quantify affinity .

Q. How is the compound purified post-synthesis?

- Methodological Answer :

- Column Chromatography : Silica gel columns with gradient elution (e.g., ethyl acetate/hexane) separate impurities.

- Recrystallization : Solvent systems like ethanol/water improve crystallinity.

- HPLC : Chiral columns resolve enantiomers, as applied in purifying (2R)-configured amino acid derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Catalysts : Asymmetric hydrogenation or enzymatic resolution (e.g., lipases) can enhance stereoselectivity. For instance, (2R)-configured analogs were synthesized using chiral auxiliaries .

- Dynamic Kinetic Resolution : Combines racemization and selective crystallization .

- Analytical Validation : Chiral HPLC with cellulose-based columns quantifies enantiomeric excess .

Q. How to resolve contradictions in reported biological activities?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (pH, temperature, buffer composition) to isolate variables.

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., fluorine position) to identify bioactive motifs. For example, fluorination at the pyridine 2-position in 2-(pyridin-3-yloxy)propanoic acid altered receptor binding profiles .

- Meta-Analysis : Cross-reference datasets from multiple sources (e.g., PubChem, ECHA) to identify outliers .

Q. What mechanistic insights exist for its role as an enzyme inhibitor?

- Methodological Answer :

- Kinetic Studies : Lineweaver-Burk plots distinguish competitive/non-competitive inhibition.

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses with target proteins. For fluorinated analogs, hydrophobic interactions with fluorine and π-stacking with pyridine are critical .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics .

Q. How does fluorine substitution influence bioactivity compared to non-fluorinated analogs?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine increases metabolic stability and binding affinity. For example, 3-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid showed enhanced receptor selectivity over non-fluorinated versions .

- Comparative Bioassays : Test fluorinated vs. hydrogen-substituted analogs in parallel. A study on (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid demonstrated a 30% increase in enzyme inhibition compared to its non-fluorinated counterpart .

Notes

- Avoid commercial suppliers or pricing per guidelines.

- Methodological rigor is prioritized, with references to peer-reviewed synthesis and characterization protocols.

- Contradictions in data are addressed through replication and meta-analysis frameworks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.